molecular formula C17H14N2 B1314422 2-Amino-3,5-diphenylpyridine CAS No. 726138-31-4

2-Amino-3,5-diphenylpyridine

Cat. No. B1314422
CAS RN: 726138-31-4
M. Wt: 246.31 g/mol
InChI Key: SMHSUJBAQQTWHF-UHFFFAOYSA-N
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Description

2-Amino-3,5-diphenylpyridine is a compound that falls under the category of aromatic heterocyclic compounds . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of compounds similar to 2-Amino-3,5-diphenylpyridine, such as 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, has been studied . The synthesis involves a pseudo-four-component reaction (pseudo-4CR) by condensation of malononitrile molecules with thiols and aldehydes . An alternative method involves three-component (3CR) condensations of malononitrile with 2-arylidenemalononitrile and S-nucleophiles .

properties

IUPAC Name

3,5-diphenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c18-17-16(14-9-5-2-6-10-14)11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHSUJBAQQTWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468775
Record name 2-AMINO-3,5-DIPHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-diphenylpyridine

CAS RN

726138-31-4
Record name 2-AMINO-3,5-DIPHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolving 5.0 g (20 mmol) of 2-amino-3,5-dibromo pyridine, 5.0 g (41 mmol) of phenylboronic acid and 0.92 g of tetrakis (triphenylphosphine) palladium into 130 milliliter of 1,2-dimethoxyethane, adding 62 milliliter of 2.0M sodium carbonate aqueous solution, the resultant suspension was refluxed under heating for 6 hours. After completion of the reaction, the resultant solution was further dissolved into ethyl acetate, filtering the solution, washing with water, dried with the use of sodium sulfate. Removing the solvent by distillation, 8.9 g of crude 3,5-diphenyl-2-amino-pyridine was obtained.
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5 g
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5 g
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130 mL
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0.92 g
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62 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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